3-Cyclopentyl-DL-alanine
Overview
Description
3-Cyclopentyl-DL-alanine: is an amino acid derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the alpha carbon of alanine, making it a unique non-proteinogenic amino acid.
Mechanism of Action
Target of Action
Similar compounds such as aminoglycosides are known to bind to bacterial ribosomes, leading to inhibition of protein synthesis .
Mode of Action
For instance, aminoglycosides, which are pseudo-polysaccharides containing amino sugars, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .
Biochemical Pathways
The metabolism of amino acids provides a balanced supply of amino acids for protein synthesis . In the case of related compounds, such as aminoglycosides, resistance can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug .
Pharmacokinetics
A related compound, (s)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Related compounds such as aminoglycosides have been shown to have bactericidal activity and relatively low rates of resistance compared to other antibiotic classes .
Biochemical Analysis
Biochemical Properties
As an amino acid, it likely participates in protein synthesis and may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of 2-Amino-3-cyclopentylpropanoic acid .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Amino-3-cyclopentylpropanoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2-Amino-3-cyclopentylpropanoic acid in animal models .
Metabolic Pathways
Amino acids are generally involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Amino acids are generally transported by specific transporters and can interact with various binding proteins .
Subcellular Localization
The localization of amino acids can be influenced by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-DL-alanine typically involves the following steps:
Cyclopentylation of Alanine:
Resolution of Racemic Mixture: The resulting racemic mixture of this compound can be resolved into its enantiomers using chiral resolution techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The cyclopentyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
3-Cyclopentyl-DL-alanine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Cyclopentyl-L-alanine
- 3-Cyclopentyl-D-alanine
- 3-Cyclopentylglycine
Comparison:
- 3-Cyclopentyl-DL-alanine is unique due to its racemic nature, containing both D- and L- enantiomers, which can exhibit different biological activities compared to its pure enantiomers.
- 3-Cyclopentyl-L-alanine and 3-Cyclopentyl-D-alanine are enantiomerically pure forms and may have more specific interactions with chiral biological targets.
- 3-Cyclopentylglycine lacks the alpha carbon substitution, making it structurally simpler but potentially less versatile in chemical reactions .
Properties
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-46-9 | |
Record name | Cyclopentanealanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-Amino-3-cyclopentylpropanoic acid at specific positions in proteins affect their stability?
A: Research suggests that incorporating Cpe into a protein can impact its stability in several ways. In the case of T4 lysozyme, replacing Leucine at position 133 with Cpe was shown to influence the protein's stability due to altered packing density and side chain conformational entropy. [, ] This specific substitution aimed to investigate the role of side chain structure within the hydrophobic core of the protein. While the study demonstrated the importance of packing interactions, it also highlighted that introducing Cpe at this specific position did not necessarily improve stability. [] Further computational analysis suggested that introducing smaller groups like methyl or cyclopropyl at specific positions on the Cpe ring could potentially enhance the enzyme's stability. []
Q2: What are the limitations of using 2-Amino-3-cyclopentylpropanoic acid in protein engineering, and what future directions are suggested by the research?
A: While Cpe provides valuable insights into the factors influencing protein stability, its use in protein engineering has limitations. The research indicates that simply substituting a natural amino acid with Cpe does not guarantee increased stability. [] The position of the substitution within the protein's structure and the potential interactions with surrounding amino acids play a significant role.
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